molecular formula C18H18F3NO3 B13569206 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid

Cat. No.: B13569206
M. Wt: 353.3 g/mol
InChI Key: RFQBTQBPGKEYRG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group attached to a tetrahydroisoquinoline core, with trifluoroacetic acid as a functional group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the benzyloxy group, and the addition of the trifluoroacetic acid moiety. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Addition of Trifluoroacetic Acid: The final step may involve the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The tetrahydroisoquinoline core can be reduced to form dihydroisoquinoline derivatives.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetic acid group under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy aldehydes or carboxylic acids.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)-1H-indole: Shares the benzyloxy group but has an indole core instead of tetrahydroisoquinoline.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group and a benzaldehyde core.

Uniqueness

6-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline,trifluoroaceticacid is unique due to its combination of the tetrahydroisoquinoline core with the benzyloxy and trifluoroacetic acid groups, providing distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H18F3NO3

Molecular Weight

353.3 g/mol

IUPAC Name

6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H17NO.C2HF3O2/c1-2-4-13(5-3-1)12-18-16-7-6-15-11-17-9-8-14(15)10-16;3-2(4,5)1(6)7/h1-7,10,17H,8-9,11-12H2;(H,6,7)

InChI Key

RFQBTQBPGKEYRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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